molecular formula C19H21N3O3 B12197431 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylaniline

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylaniline

Cat. No.: B12197431
M. Wt: 339.4 g/mol
InChI Key: KAFBZZUTDLVCSC-UHFFFAOYSA-N
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Description

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylaniline is a complex organic compound that features a unique structure combining a dimethoxyphenyl group, an oxadiazole ring, and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylaniline typically involves multiple steps. One common method starts with the preparation of the 3,4-dimethoxyphenyl precursor, followed by the formation of the oxadiazole ring and subsequent attachment of the dimethylaniline group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction could yield amines or alcohols .

Scientific Research Applications

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism by which N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylaniline is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,5-dimethylaniline

InChI

InChI=1S/C19H21N3O3/c1-12-5-6-13(2)15(9-12)20-11-18-21-19(22-25-18)14-7-8-16(23-3)17(10-14)24-4/h5-10,20H,11H2,1-4H3

InChI Key

KAFBZZUTDLVCSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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